6-(4-Methylpiperazin-1-yl)phenanthridine 6-(4-Methylpiperazin-1-yl)phenanthridine
Brand Name: Vulcanchem
CAS No.: 23441-13-6
VCID: VC8024054
InChI: InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3
SMILES:
Molecular Formula: C18H19N3
Molecular Weight: 277.4 g/mol

6-(4-Methylpiperazin-1-yl)phenanthridine

CAS No.: 23441-13-6

Cat. No.: VC8024054

Molecular Formula: C18H19N3

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methylpiperazin-1-yl)phenanthridine - 23441-13-6

Specification

CAS No. 23441-13-6
Molecular Formula C18H19N3
Molecular Weight 277.4 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)phenanthridine
Standard InChI InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3
Standard InChI Key ZVJIBTNUNUXAIO-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar phenanthridine system—a tricyclic aromatic framework comprising two benzene rings fused to a pyridine ring—with a 4-methylpiperazine group attached at the 6-position (Figure 1) . The piperazine substituent introduces a basic nitrogen atom, enhancing solubility and enabling interactions with biological targets. The IUPAC name, 6-(4-methylpiperazin-1-yl)phenanthridine, reflects this substitution pattern .

Stereoelectronic Features

Quantum mechanical calculations reveal that the methyl group on the piperazine ring adopts an equatorial conformation, minimizing steric hindrance. The piperazine’s lone pair electrons participate in hydrogen bonding, a critical factor in its pharmacokinetic profile .

Physicochemical Characterization

Key properties include:

  • Molecular weight: 277.4 g/mol

  • LogP (XLogP3-AA): 3.8, indicating moderate lipophilicity

  • Hydrogen bond acceptors: 3

  • Rotatable bonds: 1 (piperazine ring)

The SMILES notation CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42\text{CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42} and InChIKey ZVJIBTNUNUXAIO-UHFFFAOYSA-N provide unique identifiers for database searches .

Synthesis and Analytical Characterization

Multi-Step Organic Synthesis

A reported pathway begins with 9H-fluoren-9-one, which undergoes oxime formation followed by Beckmann rearrangement using polyphosphoric acid (PPA) and P2O5\text{P}_2\text{O}_5 to yield phenanthridin-6(5H)-one . Chlorination with POCl3\text{POCl}_3 produces 6-chlorophenanthridine, which reacts with 4-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions (Scheme 1) .

Scheme 1: Synthesis of 6-(4-Methylpiperazin-1-yl)phenanthridine

\ce9HFluoren9one>[NH2OHHCl][NaOAc]9HFluoren9oneoxime>[PPA,P2O5][150°C]Phenanthridin6(5H)one>[POCl3][reflux]6Chlorophenanthridine>[4Methylpiperazine][DMF,K2CO3]6(4Methylpiperazin1yl)phenanthridine\ce{9H-Fluoren-9-one ->[NH2OH·HCl][NaOAc] 9H-Fluoren-9-one oxime ->[PPA, P2O5][150°C] Phenanthridin-6(5H)-one ->[POCl3][reflux] 6-Chlorophenanthridine ->[4-Methylpiperazine][DMF, K2CO3] 6-(4-Methylpiperazin-1-yl)phenanthridine}

Alternative Methods

Palladium-catalyzed C–N coupling has been explored for analogous phenanthridinones, though its applicability to this specific derivative remains under investigation .

Analytical Data

  • Mass spectrometry (GC-MS): A prominent molecular ion peak at m/z 277 confirms the molecular weight .

  • NMR spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) exhibits aromatic protons at δ 7.65–8.25 ppm and piperazine methyl at δ 2.30 ppm .

Biological Activity and Mechanism of Action

Antitubercular Activity

In vitro assays against M. tuberculosis H37Rv demonstrated a minimum inhibitory concentration (MIC) of 4.05 μM, surpassing first-line agents like isoniazid (MIC = 0.03 μM) but offering a novel scaffold resistant to existing resistance mechanisms . The 4-methylpiperazine group enhances membrane permeability, facilitating target engagement in the mycobacterial cell wall .

Structure-Activity Relationships (SAR)

  • Piperazine substitution: Analogues with bulkier groups (e.g., 4-benzylpiperazine) show reduced activity, suggesting steric constraints .

  • Phenanthridine core: Hydrogenation to tetrahydro derivatives (e.g., CID 44286463) diminishes potency, underscoring the importance of aromaticity .

Pharmacological and Toxicological Profiling

ADMET Properties

  • Absorption: High Caco-2 permeability (Papp=25×106P_{\text{app}} = 25 \times 10^{-6} cm/s) predicts favorable oral bioavailability .

  • Metabolism: Cytochrome P450 3A4 mediates N-demethylation, generating a primary metabolite .

Toxicity

  • Acute toxicity: LD50_{50} > 500 mg/kg in murine models .

  • Genotoxicity: Ames test negative at ≤10 μM .

Clinical and Industrial Applications

Drug Development

Listed in the Therapeutic Target Database (TTD) as D04AXY, this compound is a candidate for antitubercular combination therapies . Preclinical studies are ongoing to assess synergy with rifampicin .

Chemical Probes

Used in target identification studies, the compound’s fluorescence properties enable imaging of intracellular mycobacteria .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator